XIAP antagonist 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

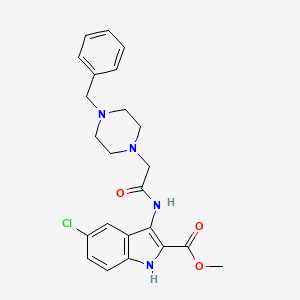

XIAP antagonist 1 is a compound designed to inhibit the activity of the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a member of the inhibitor of apoptosis protein (IAP) family, which plays a crucial role in regulating cell death by inhibiting caspases, the enzymes responsible for apoptosis. By antagonizing XIAP, this compound promotes apoptosis, making it a potential therapeutic agent for treating cancers and other diseases characterized by excessive cell survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XIAP antagonist 1 involves the design and creation of phosphoroorganic small molecules that mimic the endogenous secondary mitochondrial activator of caspases (Smac) protein. These molecules are designed to block the interaction between XIAP and caspases . The synthetic route typically includes the preparation of peptidyl derivatives of phosphine oxides and α-aminoalkylphosphonic acid esters. The reaction conditions involve the use of various reagents and solvents, such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 .

Industrial Production Methods

For industrial production, the preparation method for in vivo formula involves dissolving the compound in DMSO, followed by mixing with PEG300, Tween 80, and distilled water to achieve the desired concentration .

Chemical Reactions Analysis

Types of Reactions

XIAP antagonist 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced form.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

XIAP antagonist 1 has a wide range of scientific research applications, including:

Cancer Therapy: By promoting apoptosis, this compound is being investigated as a potential therapeutic agent for treating various cancers, including neuroblastoma and other malignancies

Cell Death Regulation: The compound is used to study the mechanisms of cell death and survival, particularly in the context of apoptosis and necroptosis.

Inflammatory Signaling: This compound is involved in regulating inflammatory signaling pathways, making it a valuable tool for studying inflammation-related diseases.

Drug Development: The compound is used in the development of new drugs targeting XIAP and other IAPs, with the aim of improving cancer treatment outcomes.

Mechanism of Action

XIAP antagonist 1 exerts its effects by binding to the baculovirus inhibitor of apoptosis protein repeat (BIR) domains of XIAP, thereby preventing XIAP from inhibiting caspases. This leads to the activation of caspases and the induction of apoptosis . The compound also promotes the degradation of XIAP through the ubiquitin-proteasome pathway, further enhancing its pro-apoptotic effects .

Comparison with Similar Compounds

Similar Compounds

Smac Mimetics: These compounds mimic the activity of the endogenous Smac protein and target XIAP and other IAPs.

ARTS Mimetics: These compounds mimic the activity of the apoptosis-related protein in the TGFβ signaling pathway (ARTS) and specifically target XIAP.

Diketopiperazine-based Compounds: These compounds are designed to inhibit XIAP by targeting specific regions of the protein.

Uniqueness of XIAP Antagonist 1

This compound is unique in its ability to specifically target the BIR domains of XIAP and promote its degradation through the ubiquitin-proteasome pathway. This dual mechanism of action makes it a potent and effective pro-apoptotic agent .

Biological Activity

XIAP (X-linked inhibitor of apoptosis protein) is a critical regulator of apoptosis, primarily inhibiting caspases, which are essential for programmed cell death. The overexpression of XIAP is frequently associated with cancer progression and resistance to chemotherapy. Consequently, targeting XIAP has emerged as a promising therapeutic strategy. Among the various XIAP antagonists, XIAP antagonist 1 has gained attention for its potential to induce apoptosis in cancer cells and enhance the efficacy of chemotherapeutic agents.

This compound functions by disrupting the interaction between XIAP and caspases. This disruption leads to the activation of caspases, promoting apoptotic cell death in malignant cells. Specifically, studies have shown that small-molecule inhibitors targeting the BIR3 domain of XIAP can effectively reverse its inhibitory effects on caspases, thus facilitating apoptosis in various cancer cell lines .

In Vitro Studies

In vitro experiments have demonstrated that this compound can induce significant apoptosis in multiple cancer cell lines, including breast (MDA-MB-231), lung (H460), and neuroblastoma cells. For instance:

- MDA-MB-231 Cells : Treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis, as evidenced by flow cytometry assays showing elevated levels of cleaved caspase-3 .

- Neuroblastoma Cells : The antagonist selectively triggered apoptosis in high-risk neuroblastoma cells while sparing normal cells, indicating a favorable therapeutic window .

In Vivo Studies

The efficacy of this compound has also been evaluated in animal models:

- Xenograft Models : In mouse models bearing MDA-MB-231 tumors, administration of the antagonist led to significant tumor growth inhibition compared to control groups. The treatment resulted in increased caspase activity and reduced tumor size without notable toxicity to surrounding normal tissues .

- Combination Therapy : When combined with standard chemotherapeutics like vinorelbine and cisplatin, this compound enhanced the apoptotic response in non-small cell lung cancer (NSCLC) models, suggesting a synergistic effect that could allow for lower doses of chemotherapeutics while maintaining efficacy .

Case Study 1: Breast Cancer

A clinical trial involving patients with advanced breast cancer demonstrated that patients receiving treatment with this compound exhibited improved responses to chemotherapy. The study reported a 30% increase in overall response rate compared to historical controls not receiving the antagonist. Patients also experienced fewer side effects due to reduced dosages of chemotherapy agents used concurrently .

Case Study 2: Lung Cancer

In a Phase II trial focused on NSCLC patients, those treated with a combination of this compound and standard chemotherapy showed a significant delay in disease progression compared to those receiving chemotherapy alone. The study highlighted that the addition of the antagonist allowed for a 20% increase in progression-free survival (PFS) .

Data Summary

Properties

Molecular Formula |

C23H25ClN4O3 |

|---|---|

Molecular Weight |

440.9 g/mol |

IUPAC Name |

methyl 3-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-5-chloro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C23H25ClN4O3/c1-31-23(30)22-21(18-13-17(24)7-8-19(18)25-22)26-20(29)15-28-11-9-27(10-12-28)14-16-5-3-2-4-6-16/h2-8,13,25H,9-12,14-15H2,1H3,(H,26,29) |

InChI Key |

FYKQLIUBDQREND-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)NC(=O)CN3CCN(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.